1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde
Description
Properties
CAS No. |
85103-02-2 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-1-3-10(4-2-9)14(16)17/h1-5,7-8H,6H2 |
InChI Key |
XPSKUOKYICJVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in condensation reactions, forming Schiff bases or hydrazones. For example, reaction with hydrazine in ethanol yields carbohydrazides .
Example :
-
Reagents : Hydrazine monohydrate, ethanol, reflux
-
Outcome : Formation of 1,5-diaryl-1H-imidazole-4-carbohydrazides .
Cycloaddition Reactions
Ethyl isocyanoacetate undergoes cycloaddition with imidoyl chlorides to form imidazole derivatives. This method highlights the compound’s role in constructing fused heterocycles .
Example :
Nucleophilic Substitution
The nitrobenzyl group’s electron deficiency makes the compound susceptible to nucleophilic attack. For instance, sodium dithionite (Na₂S₂O₄) in DMSO facilitates heterocyclization with aldehydes .
Example :
Reaction Conditions and Yields
| Reaction Type | Key Reagents | Yield Range | Conditions |
|---|---|---|---|
| Hydrolysis | NaOH, ethanol | 68–83% | Reflux |
| Heterocyclization | Na₂S₂O₄, DMSO | – | Stirred at 90°C |
| N-Alkylation | Benzyl chloride, NaH | 39% (main) | DMF, reflux |
Structural Modifications
The compound serves as a versatile intermediate for further derivatization. For example:
-
Methylation : Introduction of alkyl groups at the N-1 position using NaH and alkyl halides .
-
Chlorination : Substitution of hydrogen with chlorine to alter reactivity .
Comparison with Structural Analogues
| Compound | Key Difference | Impact on Reactivity |
|---|---|---|
| 1-Benzyl-1H-imidazole-5-carbaldehyde | Absence of nitro group | Reduced electron-withdrawing effect |
| 2-(4-Nitrophenyl)-imidazole | Nitro group at position 2 | Altered regioselectivity in reactions |
| 1-(3-Chlorobenzyl)-1H-imidazole | Chlorine instead of nitrobenzyl | Different electronic environment |
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The following table compares 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde with key analogues:
Key Observations:
- Functional Groups : The carbaldehyde group in the target compound distinguishes it from carboxamide derivatives (e.g., VIIx ), which exhibit lower reactivity. The nitro group enhances electrophilicity compared to methoxy-substituted analogues (e.g., compound 11 ).
- Melting Points : Benzoimidazole derivatives (e.g., 9d ) show higher melting points (>190°C) due to fused aromatic systems, while indole-imidazole hybrids (e.g., compound 8 ) exceed 200°C, suggesting superior thermal stability. The target compound’s melting point is unreported but likely lower due to the absence of fused rings.
- Biological Activity : Nitrobenzylimidazole derivatives in dihydropyridines (e.g., compounds 6a and 6f ) demonstrated enhanced calcium channel blockade compared to nifedipine, while others (e.g., 6c, 6d ) were less effective, highlighting substituent-dependent activity.
Pharmacological Potential
- Calcium Channel Modulation : Structural analogues in dihydropyridines (e.g., 6a and 6f ) showed IC₅₀ values lower than nifedipine, suggesting the nitrobenzylimidazole motif enhances binding to L-type calcium channels. The target compound’s aldehyde group could facilitate further derivatization to optimize activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
